9-Oxa-2-azaspiro[5.5]undecan-4-ol
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Overview
Description
9-Oxa-2-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that combines both aliphatic and heterocyclic elements. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-2-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of but-3-en-1-ol in the presence of methanesulfonic acid (MeSO₃H) to afford the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Prins cyclization reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Solvents are typically removed by evaporation under reduced pressure, followed by drying the residue .
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-2-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .
Scientific Research Applications
9-Oxa-2-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecan-4-ol involves its interaction with molecular targets such as the MmpL3 protein. This protein is essential for the survival of Mycobacterium tuberculosis, making it a promising target for antituberculosis drug development . The compound’s spirocyclic structure allows it to fit into the active site of the protein, inhibiting its function and thereby exerting its biological effects .
Comparison with Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane
Uniqueness: 9-Oxa-2-azaspiro[5.5]undecan-4-ol stands out due to its specific structural features and the diversity of its biological activities. Its ability to act as a scaffold for various drug-like molecules makes it a privileged structure in medicinal chemistry .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-5-9(7-10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2 |
InChI Key |
BLBJVWNGYKXKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(CNC2)O |
Origin of Product |
United States |
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